6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Description
6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C15H15ClN4OS and its molecular weight is 334.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of HMS3435D07 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
HMS3435D07 interacts with CDK2, inhibiting its activity . This inhibition is achieved through competitive binding to the ATP-binding site of CDK2 . The compound’s interaction with CDK2 results in the alteration of the cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by HMS3435D07 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, thereby inhibiting cell proliferation . The compound also induces apoptosis, a programmed cell death pathway, contributing to its antitumor activity .
Result of Action
The result of HMS3435D07’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCVHIKZYSKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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